REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[C:8]1([Mg]Br)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1COCC1.C1C=CC(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ni]Cl>[C:8]1([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
20.68 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41.08 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
stirred for 80 minutes in a flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(cooled with a water bath) under nitrogen
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The THF layer was separated from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL, 3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 69 mmol | |
AMOUNT: MASS | 10.79 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |